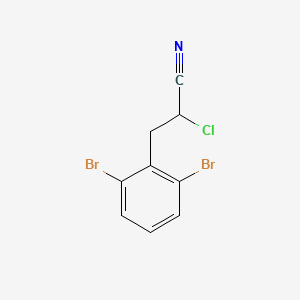
2-Chloro-3-(2,6-dibromophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2,6-dibromophenyl)propanenitrile is an organic compound with the molecular formula C9H6Br2ClN It is a derivative of propanenitrile, featuring chloro and dibromo substitutions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,6-dibromophenyl)propanenitrile typically involves the reaction of 2,6-dibromobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,6-dibromophenyl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-3-(2,6-dibromophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,6-dibromophenyl)propanenitrile involves its interaction with specific molecular targets. The chloro and dibromo substitutions on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2,6-dibromophenyl)propanal
- 2-Chloro-3-(2,6-dibromophenyl)propanoic acid
- 2-Chloro-3-(2,6-dibromophenyl)propanol
Uniqueness
2-Chloro-3-(2,6-dibromophenyl)propanenitrile is unique due to its specific combination of chloro and dibromo substitutions along with the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H6Br2ClN |
|---|---|
Molecular Weight |
323.41 g/mol |
IUPAC Name |
2-chloro-3-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H6Br2ClN/c10-8-2-1-3-9(11)7(8)4-6(12)5-13/h1-3,6H,4H2 |
InChI Key |
NUDXDNLQMDYTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(C#N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















